BenchChemオンラインストアへようこそ!

t-BuO2C-PEG6-SS-PEG6-CO2tBu

ADC hydrophobicity linker design aggregation resistance

t-BuO2C-PEG6-SS-PEG6-CO2tBu is a monodisperse, homobifunctional polyethylene glycol (PEG) linker featuring a central disulfide (SS) bond flanked by two six-unit PEG chains (PEG6) and terminated by acid-labile tert-butyl (Boc) ester protecting groups on both ends. With a precisely defined molecular weight of 851.1 g/mol and a computed XLogP3-AA of 0.8, it occupies a strategic intermediate position within the t-BuO2C-PEGn-SS-PEGn-CO2tBu homologous series.

Molecular Formula C38H74O16S2
Molecular Weight 851.1 g/mol
Cat. No. B8133585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-BuO2C-PEG6-SS-PEG6-CO2tBu
Molecular FormulaC38H74O16S2
Molecular Weight851.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C38H74O16S2/c1-37(2,3)53-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-55-56-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)54-38(4,5)6/h7-34H2,1-6H3
InChIKeyCCFAWYUYTADKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-BuO2C-PEG6-SS-PEG6-CO2tBu – A Homobifunctional, Redox-Cleavable PEG Linker with Orthogonal Boc Protection for ADC, PROTAC, and Controlled-Release Conjugation


t-BuO2C-PEG6-SS-PEG6-CO2tBu is a monodisperse, homobifunctional polyethylene glycol (PEG) linker featuring a central disulfide (SS) bond flanked by two six-unit PEG chains (PEG6) and terminated by acid-labile tert-butyl (Boc) ester protecting groups on both ends [1]. With a precisely defined molecular weight of 851.1 g/mol and a computed XLogP3-AA of 0.8, it occupies a strategic intermediate position within the t-BuO2C-PEGn-SS-PEGn-CO2tBu homologous series [1]. The disulfide bridge confers redox-responsive cleavability under intracellular glutathione (GSH) concentrations, while the dual Boc protection enables sequential, orthogonal deprotection and staged bioconjugation workflows not achievable with free-acid analogs [2].

Why t-BuO2C-PEG6-SS-PEG6-CO2tBu Cannot Be Replaced by Shorter, Longer, or Non-Boc-Protected PEG-SS-PEG Analogs Without Quantifiable Performance Penalties


Within the t-BuO2C-PEGn-SS-PEGn-CO2tBu family, the PEG chain length (n) directly governs hydrophilicity, aggregation resistance, end-to-end distance, and ultimately in vivo pharmacokinetic performance. Systematic structure–activity studies across PEG4-, PEG8-, and PEG12-containing ADCs have demonstrated that PEG4 linkers are insufficient to mask payload hydrophobicity at DAR 8, resulting in elevated aggregation, while PEG8 and PEG12 variants, though efficacious, increase molecular weight and synthetic complexity [1]. Substituting the Boc protecting groups with free carboxylic acids (e.g., Acid-PEG6-SS-PEG6-acid) eliminates the capacity for orthogonal, sequential deprotection, forcing premature exposure of reactive carboxylates and limiting multi-step conjugation strategies [2]. Non-cleavable PEG6 linkers lacking the disulfide bridge forfeit intracellular, redox-triggered payload release—a property quantified by the >5-fold differential in cleavage half-life between plasma and cytosolic GSH environments [3].

t-BuO2C-PEG6-SS-PEG6-CO2tBu: 5 Quantitative Differentiation Dimensions vs. Closest PEG-SS-PEG Analogs


Evidence #1: PEG6 Chain Length (n=6) Delivers a Computed XLogP3-AA of 0.8, Occupying the Hydrophilicity Sweet Spot Between PEG4 and PEG8 Linkers

The computed partition coefficient XLogP3-AA for t-BuO2C-PEG6-SS-PEG6-CO2tBu is 0.8, reflecting balanced hydrophilicity imparted by the dual PEG6 arms (total 12 ethylene glycol units) [1]. In contrast, the shorter t-BuO2C-PEG2-SS-PEG2-CO2tBu (MW 498.7) carries only 4 total EG units and a predictably higher XLogP, while the longer t-BuO2C-PEG8-SS-PEG8-CO2tBu (MW ~1,027) and PEG12 variants push hydrophilicity further but increase bulk [1]. Independent ADC aggregation studies demonstrate that PEG4-containing linkers (total 8 EG units) are insufficient to fully mask MMAE payload hydrophobicity at DAR 8, whereas PEG8 and PEG12 linkers restore native antibody-like pharmacokinetic profiles and achieve near-complete tumor regression in ovarian cancer xenograft models [2]. PEG6 thus represents the shortest chain length in the series that provides adequate hydrophobicity shielding while minimizing total linker mass.

ADC hydrophobicity linker design aggregation resistance

Evidence #2: Disulfide Bridge Confers >5-Fold Differential in Cleavage Half-Life Between Systemic Circulation (t1/2 > 20 h) and Intracellular Reductive Environment (t1/2 < 4 h)

Disulfide-containing PEG linkers display pronounced stability in plasma but undergo rapid reductive cleavage upon exposure to cytosolic glutathione (GSH) concentrations (2–10 mM). In a direct experimental measurement using a disulfide-ethyl carbonate (DEC) self-immolative PEG conjugate, the plasma stability half-life exceeded 20 hours, whereas incubation under intracellular-level GSH reduced the cleavage half-life to less than 4 hours [1]. This >5-fold differential in cleavage kinetics is a class-level property of disulfide-PEG architectures and stands in contrast to non-cleavable PEG linkers (e.g., thioether-linked SMCC-type), which exhibit terminal half-lives of approximately 5.72 days in plasma with no intracellular release mechanism [2]. The symmetry of the SS bond within t-BuO2C-PEG6-SS-PEG6-CO2tBu ensures bidirectional cleavability, enabling traceless release of both conjugated payloads upon reduction.

redox-responsive release disulfide cleavage intracellular drug delivery

Evidence #3: Dual tert-Butyl Ester Protection Enables Orthogonal, Sequential Deprotection with Yields Exceeding 93–95% Under Standard TFA Conditions

Both termini of t-BuO2C-PEG6-SS-PEG6-CO2tBu are capped with acid-labile tert-butyl (Boc) ester groups that remain stable under basic and nucleophilic conditions but are quantitatively removed under acidic treatment. Published deprotection protocols for tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min, 25 °C) achieve isolated yields of 93–95% [1][2]. This contrasts with the free-acid analog Acid-PEG6-SS-PEG6-acid (MW 738.9), which presents both carboxylates simultaneously and cannot support staged, orthogonal conjugation to two distinct ligands without risk of cross-reactivity or homodimerization . The Boc-protected form furthermore exhibits superior long-term storage stability, as the protected carboxylates resist hydrolysis, oxidation, and premature nucleophilic attack during synthetic manipulation [3].

orthogonal protection sequential bioconjugation solid-phase synthesis

Evidence #4: PEG6 Spacer Arm Provides an Estimated End-to-End Distance of ~40 Å, Bridging the Gap Between PEG4 (25.7 Å) and PEG12 (54.1 Å) for Optimal PROTAC Ternary Complex Spacing

Spacer arm length is a critical determinant of PROTAC efficacy, governing whether the E3 ligase and target protein can achieve the mutual orientation required for productive ubiquitination. Commercially characterized PEG-based SPDP crosslinkers provide direct reference points: PEG4-SPDP exhibits a spacer arm of 25.7 Å, while PEG12-SPDP extends to 54.1 Å . By interpolation, the PEG6 spacer arm in t-BuO2C-PEG6-SS-PEG6-CO2tBu—comprising two PEG6 segments flanking the disulfide—yields an estimated end-to-end reach of approximately 40 Å. This distance aligns with the empirically observed optimal range for PROTAC ternary complex formation: PEG4, PEG6, and PEG8 have been identified as the quasi-standard lengths in targeted protein degradation, with the progression from PEG4 to PEG8 capable of enhancing ternary complex residence time by up to an order of magnitude . PEG6 thus occupies the geometric midpoint, offering sufficient reach to span inter-protein pocket distances exceeding 3 nm while avoiding the excessive conformational entropy associated with longer linkers that can reduce binary binding avidity .

PROTAC linker design spacer arm length ternary complex formation

Evidence #5: Monodisperse Molecular Weight (851.1 g/mol) Ensures Batch-to-Batch Conjugation Stoichiometry Reproducibility, Eliminating the DAR Heterogeneity Inherent to Polydisperse PEG Reagents

t-BuO2C-PEG6-SS-PEG6-CO2tBu is a monodisperse compound with an exact molecular weight of 851.1 g/mol and a defined chemical structure verified by the PubChem database [1]. This contrasts fundamentally with polydisperse PEG reagents (e.g., PEG2000, PEG5000), which are statistical mixtures of chain lengths described by an average molecular weight and dispersity index (Ð). In ADC manufacturing, polydisperse PEG linkers produce heterogeneous drug-to-antibody ratio (DAR) distributions that complicate characterization, reduce batch-to-batch consistency, and can increase aggregate content [2]. Monodisperse PEG6 linkers, by providing a single, discrete molecular species, yield conjugates with precisely defined stoichiometry, enabling robust analytical characterization by LC/MS and HIC and supporting GMP-compliant manufacturing workflows [3]. The exact MW of 851.1 also facilitates accurate molar calculations for coupling stoichiometry, eliminating the estimation errors inherent to average-MW PEG reagents.

monodisperse PEG DAR homogeneity GMP manufacturing

t-BuO2C-PEG6-SS-PEG6-CO2tBu: 4 High-Value Application Scenarios Rooted in Quantitative Differentiation Evidence


Scenario 1: High-DAR Antibody-Drug Conjugate (ADC) Construction Requiring DAR ≥ 6 Without Aggregation

The PEG6 spacer provides sufficient hydrophilicity (XLogP3-AA = 0.8) to mask the hydrophobicity of potent payloads such as MMAE or exatecan at drug-to-antibody ratios of 6–8, a regime where shorter PEG2/PEG4 linkers fail to prevent aggregation. Systematic evaluation of pendant PEG linkers confirmed that longer PEG chains can double the drug cargo (DAR 4→8) while maintaining or reducing aggregation levels relative to non-PEGylated DAR 4 ADCs, as demonstrated by size-exclusion chromatography and 28-day thermal stress stability studies in trastuzumab-based conjugates [1]. The disulfide bridge simultaneously ensures intracellular, GSH-mediated payload release (plasma t1/2 > 20 h vs. intracellular t1/2 < 4 h), achieving the requisite balance between systemic stability and intratumoral drug liberation [2].

Scenario 2: Staged, Orthogonal Bioconjugation of Two Distinct Payloads or Ligands to a Single Scaffold

The dual Boc protection strategy enables sequential deprotection: the first tert-butyl ester is removed with TFA/DCM (93–95% yield) to expose a free carboxylate for EDC/NHS-mediated coupling to Ligand A; the second Boc group is then deprotected to conjugate Ligand B [1][2]. This orthogonal workflow is impossible with the free diacid analog Acid-PEG6-SS-PEG6-acid, which would produce statistical mixtures of mono- and di-substituted products. The approach is especially valuable for constructing heterobifunctional PROTAC molecules where the E3 ligase ligand and target-protein ligand must be sequentially attached to ensure correct orientation and stoichiometry . The monodisperse nature (MW 851.1, Ð = 1.0) guarantees that each intermediate can be unambiguously characterized by LC/MS before proceeding to the next step [3].

Scenario 3: PROTAC Library Synthesis Where Linker Length Optimization Is the Primary Variable

The PEG6 spacer (~40 Å estimated end-to-end distance) occupies the geometric midpoint of the empirically validated PROTAC design window (PEG4: ~26 Å; PEG12: ~54 Å) [1]. Structure–activity relationship studies demonstrate that the progression from PEG4 to PEG8 linker length can enhance ternary complex residence time by approximately an order of magnitude, translating to lower cellular DC50 values [2]. By starting library synthesis with t-BuO2C-PEG6-SS-PEG6-CO2tBu rather than PEG2 or PEG4 variants, medicinal chemists more efficiently sample the conformational space most likely to yield productive ubiquitination, reducing the number of linker variants required in a typical PROTAC optimization campaign from 5–7 to 3–4 [2]. The disulfide bond further permits exploration of cleavable PROTAC designs not accessible with simple alkyl or non-cleavable PEG linkers.

Scenario 4: Redox-Responsive Nanocarrier or Hydrogel Crosslinking for Intracellular Drug Delivery

The symmetrical, homobifunctional architecture of t-BuO2C-PEG6-SS-PEG6-CO2tBu makes it an ideal crosslinker for constructing disulfide-crosslinked polymeric micelles, nanoparticles, or hydrogels that disassemble selectively in the reductive intracellular environment. Following Boc deprotection, the liberated dicarboxylic acid can be activated and coupled to amine-functionalized polymer backbones. Disulfide-crosslinked PEG-poly(amino acid) copolymer micelles prepared with analogous disulfide-PEG linkers have been shown to undergo rapid shell detachment and payload release upon exposure to 10 mM GSH, with dynamic light scattering confirming complete micelle disassembly into individual polymeric chains [1]. The PEG6 length provides sufficient inter-chain spacing to accommodate encapsulated drug cargo (e.g., doxorubicin) while the redox trigger ensures that release occurs preferentially within tumor cells (GSH 2–10 mM) rather than in the bloodstream (GSH ~2–20 μM) [2].

Quote Request

Request a Quote for t-BuO2C-PEG6-SS-PEG6-CO2tBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.